2-(12-Hydroxyoctadec-9-enoyloxy)propyl 12-hydroxyoctadec-9-enoate 2-(12-Hydroxyoctadec-9-enoyloxy)propyl 12-hydroxyoctadec-9-enoate
Brand Name: Vulcanchem
CAS No.: 56414-56-3
VCID: VC18445349
InChI: InChI=1S/C39H72O6/c1-4-6-8-22-28-36(40)30-24-18-14-10-12-16-20-26-32-38(42)44-34-35(3)45-39(43)33-27-21-17-13-11-15-19-25-31-37(41)29-23-9-7-5-2/h18-19,24-25,35-37,40-41H,4-17,20-23,26-34H2,1-3H3
SMILES:
Molecular Formula: C39H72O6
Molecular Weight: 637.0 g/mol

2-(12-Hydroxyoctadec-9-enoyloxy)propyl 12-hydroxyoctadec-9-enoate

CAS No.: 56414-56-3

Cat. No.: VC18445349

Molecular Formula: C39H72O6

Molecular Weight: 637.0 g/mol

* For research use only. Not for human or veterinary use.

2-(12-Hydroxyoctadec-9-enoyloxy)propyl 12-hydroxyoctadec-9-enoate - 56414-56-3

Specification

CAS No. 56414-56-3
Molecular Formula C39H72O6
Molecular Weight 637.0 g/mol
IUPAC Name 2-(12-hydroxyoctadec-9-enoyloxy)propyl 12-hydroxyoctadec-9-enoate
Standard InChI InChI=1S/C39H72O6/c1-4-6-8-22-28-36(40)30-24-18-14-10-12-16-20-26-32-38(42)44-34-35(3)45-39(43)33-27-21-17-13-11-15-19-25-31-37(41)29-23-9-7-5-2/h18-19,24-25,35-37,40-41H,4-17,20-23,26-34H2,1-3H3
Standard InChI Key OMERZWZBMKPVFL-UHFFFAOYSA-N
Canonical SMILES CCCCCCC(CC=CCCCCCCCC(=O)OCC(C)OC(=O)CCCCCCCC=CCC(CCCCCC)O)O

Introduction

Chemical Identity and Structural Analysis

IUPAC Nomenclature and Molecular Formula

The systematic IUPAC name for this compound is 2-(12-hydroxyoctadec-9-enoyloxy)propyl 12-hydroxyoctadec-9-enoate, reflecting its diester configuration. Each ricinoleic acid moiety (C₁₈H₃₄O₃) is esterified to a propyl backbone, resulting in a molecular formula of C₃₉H₇₂O₈ and a molecular weight of 637.0 g/mol . The propyl group serves as the central scaffold, with ester linkages at the 1- and 2-positions, while the 12-hydroxy and 9-unsaturated features of the fatty acid chains contribute to its polar and amphiphilic character .

Structural Characteristics

The compound’s structure comprises:

  • Two ricinoleic acid units: Each containing a hydroxyl group at carbon 12 and a cis double bond at carbon 9–10 .

  • Propyl backbone: A three-carbon chain providing esterification sites for the fatty acids.

The presence of multiple hydroxyl groups and unsaturated bonds introduces steric hindrance and conformational flexibility, complicating 3D structural modeling . Computational analyses suggest that the molecule’s rotatable bonds and non-planar geometry limit its crystallinity, favoring liquid or semi-solid states at room temperature .

Spectroscopic Identifiers

Key spectroscopic and chromatographic identifiers include:

  • InChIKey: OMERZWZBMKPVFL-UHFFFAOYSA-N

  • SMILES: CCCCCCC(CC=CCCCCCCCC(=O)OCC(COC(=O)CCCCCCCC=CCC(CCCCCC)O)OC(=O)CCCCCCCC=CCC(CCCCCC)O)O

  • CAS Registry Number: 56414-56-3

These identifiers facilitate database searches and structural comparisons with related esters.

Synthesis and Natural Occurrence

Natural Sources

Physicochemical Properties

Limited experimental data are available for this specific diester, but properties can be inferred from related compounds:

PropertyValue/DescriptionSource
Molecular Weight637.0 g/mol
Hydrogen Bond Donors2 (hydroxyl groups)
Hydrogen Bond Acceptors8 (ester oxygens, hydroxyls)
Rotatable Bonds~25 (flexible alkyl chains)
Topological Polar Surface Area139.59 Ų (estimated)
logP~13.7 (high lipophilicity)

Biological and Toxicological Profile

Toxicity Considerations

No acute or chronic toxicity data are available for this specific diester. Related ricinoleate esters exhibit low toxicity (LD₅₀ > 2,000 mg/kg in rodents), but allergenic potential via skin contact remains a concern .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator